

Technical Guide: Binding Affinity and Kinetics of KRAS G12C Inhibitors

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Compound of Interest		
Compound Name:	KRAS inhibitor-16	
Cat. No.:	B15142833	Get Quote

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling hub that cycles between an active GTP-bound and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, ultimately driving tumor cell proliferation and survival.[1][2]

The development of covalent inhibitors specifically targeting the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its interaction with downstream effectors.[3][4] A thorough understanding of the binding affinity and kinetics of these inhibitors is paramount for their development and optimization. This technical guide provides an in-depth overview of the binding characteristics of KRAS G12C inhibitors, with a focus on "KRAS inhibitor-16," and details the experimental protocols for their characterization.

"KRAS inhibitor-16," also known as compound 3-11, has been identified as a potent inhibitor of KRAS G12C with a biochemical half-maximal inhibitory concentration (IC50) of 0.457 μ M.[5] Furthermore, it demonstrates inhibition of downstream signaling, as evidenced by the inhibition



of ERK phosphorylation (p-ERK) in MIA PaCa-2 and A549 cancer cell lines with IC50 values of 3.06 μ M and 11.1 μ M, respectively.[5] Another compound, also referred to as "KRAS G12C inhibitor 16" in a separate context, has shown an IC50 of 97 nM.[6]

This guide will delve into the quantitative analysis of inhibitor binding, present data for representative KRAS G12C inhibitors, and provide detailed experimental methodologies to enable researchers to conduct similar assessments.

Data Presentation: Binding Affinity and Cellular Activity

The following tables summarize the binding affinity and cellular activity of **KRAS inhibitor-16** and other notable KRAS G12C inhibitors. Due to the limited publicly available data for **KRAS inhibitor-16**'s direct binding affinity and kinetics, data from other well-characterized covalent inhibitors such as ARS-853 are included to provide a comparative context.

Table 1: Biochemical and Cellular Activity of KRAS G12C Inhibitors



Inhibitor	Target	Assay Type	Value	Cell Line	Reference
KRAS inhibitor-16 (compound 3- 11)	KRAS G12C	Biochemical IC50	0.457 μΜ	-	[5]
p-ERK Inhibition	Cellular IC50	3.06 μM	MIA PaCa-2	[5]	
p-ERK Inhibition	Cellular IC50	11.1 μΜ	A549	[5]	-
KRAS G12C inhibitor 16	KRAS G12C	Biochemical IC50	97 nM	-	[6]
ARS-853	KRAS G12C	Non-covalent Binding (Kd)	36.0 ± 0.7 μM	-	[7][8]
p-ERK Inhibition	Cellular IC50	~1 µM	-	[9]	
Compound 11	KRAS G12C	p-ERK Inhibition	IC50 ~1.3 μM	BHK (KRAS G12V)	[10]
BI-0474	KRAS G12C	Proliferation (IC50)	26 nM	H358	[11]
ARS-1620	KRAS G12C	Biochemical IC50	0.12 μΜ	-	[11]

Table 2: Kinetic Parameters of Covalent KRAS G12C Inhibitors

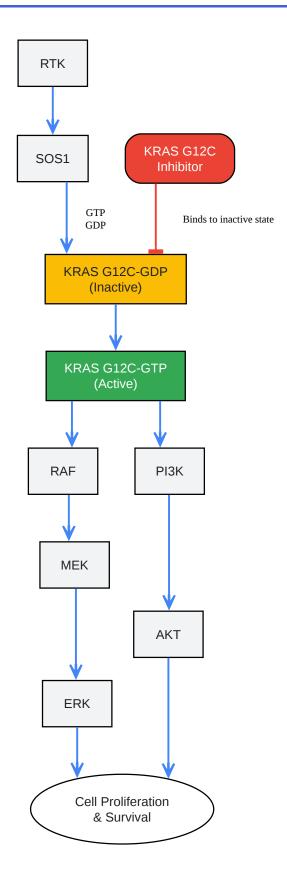


Inhibitor	Parameter	Method	Value	Reference
ARS-853	Covalent Engagement Rate (kinact/KI)	Biochemical Assay	76 M-1s-1	[9][12]
Covalent Modification Rate (kobs)	in vitro NMR	6.40 x 10-3 min- 1	[13]	

Mandatory Visualization Signaling Pathway

The diagram below illustrates the central role of KRAS G12C in oncogenic signaling and the points of intervention by targeted inhibitors. Constitutively active KRAS G12C stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to uncontrolled cell proliferation and survival.





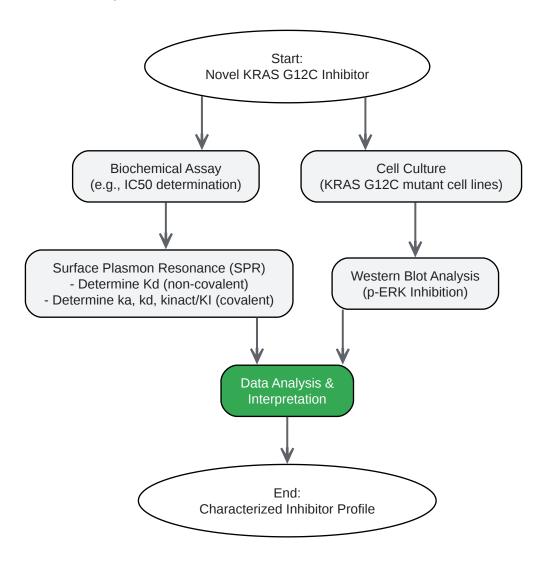
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KRAS G12C Signaling Pathway and Inhibitor Action.



Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the binding affinity and cellular activity of a novel KRAS G12C inhibitor.



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Workflow for KRAS G12C Inhibitor Characterization.

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions. It is particularly well-suited for characterizing the two-step binding mechanism of covalent inhibitors,



which involves an initial reversible binding followed by an irreversible covalent bond formation. [14][15][16]

Objective: To determine the dissociation constant (Kd) for the initial non-covalent interaction, and the kinetic parameters (ka, kd, and kinact/KI) of the covalent interaction between a KRAS G12C inhibitor and the KRAS G12C protein.

Materials:

- Biacore or similar SPR instrument
- Sensor chip (e.g., CM5)
- Recombinant human KRAS G12C protein (GDP-bound)
- KRAS inhibitor-16 (or other test compound)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

- Protein Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject the KRAS G12C protein (typically at 10-50 μg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.



- A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
- Kinetic Analysis (Single-Cycle Kinetics for Covalent Inhibitors):
 - Prepare a dilution series of the KRAS inhibitor in running buffer.
 - Inject the lowest concentration of the inhibitor over the sensor and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
 - Without regeneration, inject the next higher concentration of the inhibitor and repeat the association and dissociation steps.
 - Continue this process for the entire concentration series.
 - At the end of the cycle, inject a regeneration solution to remove any non-covalently bound inhibitor and prepare the surface for the next experiment if the chip is regenerable.[14]
- Data Analysis:
 - Subtract the reference flow cell data from the experimental flow cell data to obtain the specific binding sensorgrams.
 - Fit the sensorgram data to a two-state reaction model (for covalent inhibitors) to determine
 the association rate constant (ka), dissociation rate constant (kd) for the initial reversible
 step, and the rate of covalent bond formation (kinact). The overall potency of the covalent
 interaction is often expressed as the ratio kinact/KI, where KI is the inhibitor's binding
 affinity in the initial non-covalent step.[15]

p-ERK Inhibition by Western Blot

This assay assesses the ability of a KRAS G12C inhibitor to block downstream signaling in cancer cells by measuring the phosphorylation level of ERK, a key protein in the MAPK pathway.

Objective: To determine the concentration-dependent inhibition of ERK phosphorylation by a KRAS G12C inhibitor in a relevant cancer cell line.



Materials:

- KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, A549, NCI-H358)
- Cell culture medium and supplements
- KRAS inhibitor-16 (or other test compound)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (pT202/pY204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Methodology:

- Cell Treatment:
 - Seed the KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the KRAS inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.



- Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Apply the ECL substrate and visualize the bands using an imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control protein.[18]
- Data Analysis:



- Quantify the band intensities using densitometry software.
- Normalize the phospho-ERK signal to the total ERK signal and/or the loading control.
- Plot the normalized phospho-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The characterization of binding affinity and kinetics is a cornerstone of the preclinical evaluation of KRAS G12C inhibitors. While direct binding and kinetic data for "KRAS inhibitor-16" are not extensively available in the public domain, the provided IC50 values demonstrate its potential as a potent inhibitor of KRAS G12C and its downstream signaling. By employing robust biophysical and cell-based assays such as Surface Plasmon Resonance and p-ERK Western blotting, researchers can obtain critical quantitative data to guide the optimization of novel KRAS G12C inhibitors. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists and drug developers working to advance this promising class of targeted cancer therapeutics.

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